An In-depth Technical Guide to 5-(3,4-Dimethoxyphenyl)picolinic Acid: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 5-(3,4-Dimethoxyphenyl)picolinic Acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-(3,4-Dimethoxyphenyl)picolinic acid, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The document delineates the molecule's core chemical properties, proposes a robust synthetic pathway, and explores its potential as a scaffold in drug discovery. By integrating established chemical principles with data from analogous structures, this guide serves as a foundational resource for researchers, scientists, and professionals engaged in drug development. We will delve into the rationale behind experimental design, from synthesis to potential biological evaluation, offering a predictive yet scientifically grounded perspective on this promising molecule.
Introduction: The Convergence of Two Privileged Scaffolds
5-(3,4-Dimethoxyphenyl)picolinic acid stands at the intersection of two well-established pharmacophores: the picolinic acid moiety and the dimethoxyphenyl group. Picolinic acid, a pyridine-2-carboxylic acid, is a structural motif found in a variety of biologically active compounds, including those with antimicrobial, anti-inflammatory, and herbicidal properties.[1][2] Its ability to chelate metal ions also contributes to its diverse biological roles.
The dimethoxyphenyl group, particularly the 3,4-dimethoxy substitution pattern, is a key feature in numerous natural and synthetic compounds with a broad spectrum of therapeutic activities. This includes potent anticancer agents that function as tubulin polymerization inhibitors, leveraging the electronic and steric properties of the methoxy groups to interact with biological targets. The convergence of these two moieties in a single molecule presents a compelling case for its investigation as a novel therapeutic agent. This guide will, therefore, illuminate the path for its synthesis, characterization, and exploration in medicinal chemistry.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 5-(3,4-Dimethoxyphenyl)picolinic acid are summarized in the table below. While experimental data for some properties are not publicly available, predictions based on its structure and data from analogous compounds are provided.
| Property | Value | Source |
| CAS Number | 87789-67-1 | Commercial Vendor |
| Molecular Formula | C₁₄H₁₃NO₄ | Commercial Vendor |
| Molecular Weight | 259.26 g/mol | Commercial Vendor |
| SMILES | O=C(O)C1=NC=C(C2=CC=C(OC)C(OC)=C2)C=C1 | Commercial Vendor |
| Predicted Melting Point | 180-190 °C | Analogous Compounds |
| Predicted Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. | Structural Analysis |
| Storage | Store in an inert atmosphere at room temperature. | Commercial Vendor |
Synthesis and Characterization: A Strategic Approach
The synthesis of 5-aryl-picolinic acids is well-precedented in the chemical literature, with the Suzuki-Miyaura cross-coupling reaction being a particularly robust and versatile method.[3][4] This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an organoboron compound.
Proposed Synthetic Pathway: The Suzuki-Miyaura Coupling
A logical and efficient synthesis of 5-(3,4-Dimethoxyphenyl)picolinic acid involves the Suzuki-Miyaura coupling of a commercially available halogenated picolinic acid derivative with 3,4-dimethoxyphenylboronic acid. A plausible reaction scheme is outlined below.
Caption: Proposed Suzuki-Miyaura coupling for synthesis.
Step-by-Step Experimental Protocol
Step 1: Suzuki-Miyaura Coupling to form 5-(3,4-Dimethoxyphenyl)-2-methylpyridine
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To a solution of 5-bromo-2-methylpyridine (1.0 eq) and 3,4-dimethoxyphenylboronic acid (1.2 eq) in a 3:1 mixture of dimethoxyethane (DME) and water, add sodium carbonate (2.0 eq).
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Degas the mixture by bubbling with argon for 15 minutes.
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
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Heat the reaction mixture to reflux (approximately 85 °C) and stir under an inert atmosphere for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-(3,4-dimethoxyphenyl)-2-methylpyridine.
Step 2: Oxidation to 5-(3,4-Dimethoxyphenyl)picolinic acid
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Suspend 5-(3,4-dimethoxyphenyl)-2-methylpyridine (1.0 eq) in water.
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Heat the suspension to reflux (100 °C).
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Slowly add potassium permanganate (KMnO₄) (3.0 eq) portion-wise over 2-3 hours.
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Continue to reflux the mixture for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.
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Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
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Wash the precipitate with hot water.
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Combine the filtrates and acidify to pH 3-4 with concentrated hydrochloric acid.
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Cool the solution in an ice bath to induce precipitation of the product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(3,4-dimethoxyphenyl)picolinic acid.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):
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δ 13.5-13.0 (s, 1H): Carboxylic acid proton.
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δ 8.8-8.6 (m, 1H): Aromatic proton on the pyridine ring (position 6).
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δ 8.2-8.0 (m, 1H): Aromatic proton on the pyridine ring (position 4).
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δ 7.8-7.6 (m, 1H): Aromatic proton on the pyridine ring (position 3).
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δ 7.4-7.2 (m, 3H): Aromatic protons on the dimethoxyphenyl ring.
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δ 3.9-3.8 (s, 6H): Two methoxy group protons.
¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆):
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δ 167-165: Carboxylic acid carbon.
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δ 150-148: Aromatic carbons of the pyridine ring attached to nitrogen and the dimethoxyphenyl group.
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δ 140-120: Remaining aromatic carbons.
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δ 56-55: Methoxy group carbons.
Infrared (IR) Spectroscopy (Predicted, KBr pellet):
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3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~1700 cm⁻¹: C=O stretch of the carboxylic acid.
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~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.
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~1250 and 1020 cm⁻¹: C-O stretching of the methoxy groups.
Mass Spectrometry (Predicted):
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[M+H]⁺: m/z = 260.08
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[M-H]⁻: m/z = 258.07
Potential Biological Activity and Therapeutic Applications
The structural features of 5-(3,4-Dimethoxyphenyl)picolinic acid suggest several avenues for biological investigation, primarily in the field of oncology.
Anticancer Potential: A Tubulin Polymerization Inhibitor?
The 3,4-dimethoxyphenyl moiety is a common feature in a class of potent anticancer agents known as tubulin polymerization inhibitors. These compounds disrupt the dynamics of microtubule formation, leading to cell cycle arrest and apoptosis. Given this precedent, it is highly probable that 5-(3,4-dimethoxyphenyl)picolinic acid could exhibit similar activity.
Caption: Hypothesized mechanism of anticancer action.
Proposed Experimental Workflow for Biological Evaluation
A systematic approach to evaluating the biological activity of this compound would involve the following steps:
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In Vitro Cytotoxicity Screening:
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Utilize a panel of human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous cell line for control.
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Perform MTT or similar viability assays to determine the half-maximal inhibitory concentration (IC₅₀) values.
-
-
Mechanism of Action Studies:
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Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).
-
Apoptosis Assays: Employ techniques such as Annexin V staining to confirm if the compound induces programmed cell death.
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Tubulin Polymerization Assay: Directly measure the effect of the compound on the polymerization of purified tubulin in vitro.
-
-
Molecular Docking:
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Perform computational docking studies to model the interaction of 5-(3,4-dimethoxyphenyl)picolinic acid with the colchicine-binding site of tubulin. This can provide insights into the specific molecular interactions driving its activity.
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Other Potential Therapeutic Areas
Beyond oncology, the picolinic acid scaffold is known for its antimicrobial and anti-inflammatory properties. Therefore, screening 5-(3,4-dimethoxyphenyl)picolinic acid for activity against various bacterial and fungal strains, as well as in cellular models of inflammation, could reveal additional therapeutic applications.
Conclusion and Future Directions
5-(3,4-Dimethoxyphenyl)picolinic acid is a molecule with significant, yet largely untapped, potential. Its synthesis is achievable through well-established synthetic methodologies like the Suzuki-Miyaura coupling. The convergence of the picolinic acid and dimethoxyphenyl moieties strongly suggests a promising profile for biological activity, particularly as an anticancer agent targeting tubulin polymerization.
This technical guide provides a solid foundation for initiating research into this compound. Future work should focus on the practical execution of the proposed synthesis and a thorough investigation of its biological properties through the suggested experimental workflows. The insights gained from such studies could pave the way for the development of novel therapeutics based on this intriguing molecular scaffold.
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